N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide
Description
N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide is a synthetic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-19(13-6-4-3-5-7-13)12-23(8-9-26-19)18(24)22-16-10-15(21)17(25-2)11-14(16)20/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVXEPQNQUDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2=CC(=C(C=C2F)OC)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-difluoro-4-methoxyacetophenone. This intermediate is then reacted with lithium hexamethyldisilazane in tetrahydrofuran at 0-20°C, followed by the addition of bromoacetic acid tert-butyl ester . The resulting product undergoes further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antitumor activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2,5-difluoro-4-methoxyphenyl)-2-methyl-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These interactions can activate or inhibit various pathways within cells. For example, it may interact with enzymes or receptors, leading to changes in cellular functions such as proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,5-difluoro-4-methoxy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
